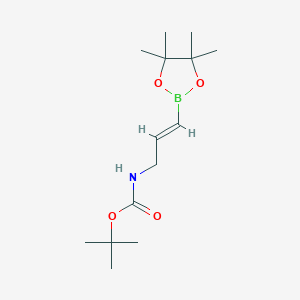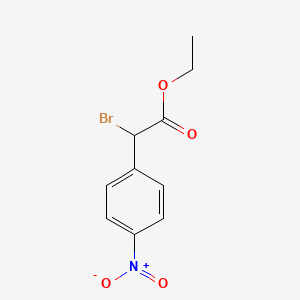
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile
Descripción general
Descripción
The compound 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile is a chemically synthesized molecule featuring a cyclohexyl ring substituted with a chlorophenylsulfonyl and difluorophenyl group. This compound’s structure makes it potentially useful in various scientific research and industrial applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile typically begins with the preparation of the key intermediates such as 4-(4-chlorophenylsulfonyl)cyclohexanone and 4-(2,5-difluorophenyl)cyclohexanone. These intermediates undergo a series of reactions, including nucleophilic substitutions and addition reactions, to achieve the final product.
Industrial Production Methods
On an industrial scale, the production might involve optimized reaction conditions such as specific temperature controls, solvent choices, and catalyst use to maximize yields and purity while maintaining cost-effectiveness. Methods like batch processing or continuous flow systems are often employed to ensure efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo several types of reactions:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Conversion of nitrile to amine.
Substitution: : Electrophilic aromatic substitutions due to the aromatic rings.
Common Reagents and Conditions
Reactions typically involve:
Oxidizing agents like hydrogen peroxide or mCPBA.
Reducing agents such as lithium aluminum hydride (LiAlH4).
Various bases or acids for catalyzing substitution reactions.
Major Products
The major products from these reactions vary:
From oxidation, you get sulfoxides or sulfones.
From reduction, you achieve primary amines.
Substitution products depend on the substituents introduced onto the aromatic rings.
Aplicaciones Científicas De Investigación
The compound's structural complexity and functional groups make it valuable in different fields:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology and Medicine: : Potential roles in pharmacological studies, especially those involving receptor binding due to its distinctive aromatic groups.
Industry: : Possible use as an intermediate in the production of agrochemicals, polymers, and dyes.
Mecanismo De Acción
In biological systems, the compound may exert effects by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorophenyl and difluorophenyl groups could facilitate binding to hydrophobic pockets within proteins, modulating their activity. Pathways involved often include those related to signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Compared to similar compounds such as other cyclohexyl derivatives or those with sulfonyl or difluorophenyl groups, 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetonitrile stands out due to its dual aromatic substitution pattern, offering unique reactivity and interaction potential.
Similar compounds include:
4-(4-chlorophenylsulfonyl)cyclohexylacetonitrile
4-(2,5-difluorophenyl)cyclohexylacetonitrile
Other cyclohexylacetonitrile derivatives
This detailed dive into the compound showcases its synthetic versatility and application potential across various scientific and industrial fields. Fascinating stuff, right?
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2NO2S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,13-14H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJSSDVJDCQIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















